Cas no 1000574-69-5 (2,6-Dibromo-3,4-difluoroaniline)

2,6-Dibromo-3,4-difluoroaniline is a halogenated aniline derivative characterized by its unique substitution pattern of bromine and fluorine atoms on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Its stability and well-defined regiochemistry make it a valuable building block for researchers seeking to introduce halogenated aromatic motifs into target molecules. The compound is typically handled under inert conditions due to its sensitivity to air and moisture.
2,6-Dibromo-3,4-difluoroaniline structure
1000574-69-5 structure
Product Name:2,6-Dibromo-3,4-difluoroaniline
CAS No:1000574-69-5
MF:C6H3Br2F2N
MW:286.899526834488
CID:3157799
PubChem ID:26599185
Update Time:2025-06-14

2,6-Dibromo-3,4-difluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-3,4-difluoroaniline
    • E97781
    • FS-4813
    • AKOS027385757
    • SCHEMBL19475196
    • MFCD09878204
    • 1000574-69-5
    • CS-0340026
    • MDL: MFCD09878204
    • Inchi: 1S/C6H3Br2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
    • InChI Key: HWBMIUQUYPJTFK-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1N)Br)F)F

Computed Properties

  • Exact Mass: 286.85798Da
  • Monoisotopic Mass: 284.86003Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

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Additional information on 2,6-Dibromo-3,4-difluoroaniline

Comprehensive Overview of 2,6-Dibromo-3,4-difluoroaniline (CAS No. 1000574-69-5): Properties, Applications, and Industry Insights

2,6-Dibromo-3,4-difluoroaniline (CAS No. 1000574-69-5) is a halogenated aniline derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and agrochemical research. This compound, characterized by its unique bromine and fluorine substitutions, plays a pivotal role in the development of advanced materials and bioactive molecules. Its molecular structure, C6H3Br2F2N, offers exceptional reactivity, making it a valuable building block for cross-coupling reactions and heterocyclic compound synthesis.

In recent years, the demand for halogenated aromatic compounds like 2,6-Dibromo-3,4-difluoroaniline has surged due to their applications in LED materials, liquid crystals, and high-performance polymers. Researchers are particularly interested in its potential for creating thermally stable and electron-deficient frameworks, which are critical for optoelectronic devices. The compound’s fluorine atoms enhance its lipophilicity, a property highly sought after in drug discovery for improving membrane permeability.

The synthesis of 2,6-Dibromo-3,4-difluoroaniline typically involves electrophilic aromatic substitution reactions, where aniline precursors are halogenated under controlled conditions. Industry professionals often inquire about scalable production methods and green chemistry alternatives to minimize environmental impact. Innovations in catalytic bromination and solvent-free processes have been explored to address these concerns, aligning with the global push toward sustainable chemical manufacturing.

From an analytical chemistry perspective, 2,6-Dibromo-3,4-difluoroaniline is characterized using techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Its melting point and solubility profile are frequently discussed in technical forums, as these properties influence its handling and application in laboratory settings. The compound’s stability under acidic and basic conditions also makes it a versatile candidate for multistep synthetic routes.

Emerging trends highlight the compound’s relevance in bioconjugation chemistry, where its amine group serves as a linker for protein labeling and biomolecule modification. This aligns with the growing interest in targeted drug delivery systems and diagnostic probes. Additionally, its role in polymer additives for flame retardancy has been investigated, though this application requires careful consideration of regulatory compliance and toxicity profiles.

For researchers sourcing 2,6-Dibromo-3,4-difluoroaniline, questions often revolve around supplier reliability, purity standards (e.g., ≥98% by GC analysis), and storage recommendations. The compound is typically supplied as a crystalline solid and should be stored in cool, dry conditions away from oxidizing agents. Safety data sheets emphasize the use of personal protective equipment (PPE) during handling, reflecting broader industry priorities around laboratory safety.

In summary, 2,6-Dibromo-3,4-difluoroaniline (CAS No. 1000574-69-5) represents a multifaceted tool for modern chemistry. Its applications span from material science to life sciences, driven by its robust chemical functionality and adaptability. As industries increasingly prioritize efficient synthesis and eco-friendly practices, this compound is poised to remain a key player in innovation pipelines worldwide.

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